molecular formula C18H19NO B2992234 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 1033-59-6

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2992234
CAS No.: 1033-59-6
M. Wt: 265.356
InChI Key: AOAAKPKESCSLKH-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is a complex organic compound. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, the nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .


Physical and Chemical Properties Analysis

The physical form of this compound is a liquid . It has a molecular weight of 190.29 . The storage temperature is -20°C .

Scientific Research Applications

Antimicrobial and Antifungal Activities

2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone derivatives have been explored for their potential antimicrobial and antifungal properties. A study involving the synthesis and characterization of novel N-phenylacetamide bearing 1,2,4-triazole derivatives, which are structurally related to this compound, demonstrated significant antimicrobial activities against both bacteria and fungi. These compounds, particularly those evaluated in vitro, showed growth inhibitory effects on tested fungi and special efficacy against Gram-negative bacteria (Li Bochao et al., 2017).

Corrosion Inhibition

Research has also indicated the potential of this compound derivatives as corrosion inhibitors. A study on the synthesis and comparative study of novel triazole derived as corrosion inhibitor of mild steel in HCl medium complemented with DFT calculations, highlights the effectiveness of these compounds in inhibiting corrosion on the surface of mild steel in a corrosive environment. The study suggests that the presence of nitrogen and oxygen atoms, alongside benzene and triazole rings, contributes to their potential as corrosion inhibitors (Q. Jawad et al., 2020).

Photoreleasable Protecting Groups

Another application involves the use of related compounds as photoreleasable protecting groups for carboxylic acids. A study presented the use of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group, demonstrating its effectiveness in protecting various carboxylic acids. Upon photolysis, the protected compound releases the acid, highlighting its potential utility in organic synthesis and photoresponsive materials (Walters N. Atemnkeng et al., 2003).

Fluorescent Probes for Biological Studies

The structural framework of this compound is also useful in designing fluorescent probes for biological studies. A study on BODIPY-based fluorescent on-off probes, which utilizes a derivative as a starting material, demonstrated high selectivity and sensitivity to hydrogen sulfide (H2S) in cell studies. This suggests its potential application for studying the effects of H2S in biological systems, offering insights into cellular processes and disease mechanisms (T. Fang et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for this compound should be referred to for detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures.

Future Directions

The pyrrolidine ring is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms . Therefore, this compound and its derivatives have potential for further exploration in drug discovery and development .

Properties

IUPAC Name

2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAAKPKESCSLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328574
Record name 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1033-59-6
Record name 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-phenylpyrrolidine (294 mg, 2 mmol) in dry dichloromethane (6 mL) is cooled in an ice bath, and phenyl-acetyl chloride (386.5 mg, 2.5 mmol, 1.25 eq) and triethylamine (417 μL, 3 mmol, 1.5 eq) are added. After stirring for 6 hours at room temperature the reaction mixture is diluted with dichloromethane (10 mL). The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, dichloromethane is removed in vacuo and the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:5). The fractions containing the 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethan-1-one are collected and the solvent is removed in vacuo to give 465 mg of colorless oil.
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
386.5 mg
Type
reactant
Reaction Step Two
Quantity
417 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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